1-(2,4-dimethylphenyl)-7,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrimido-triazinone core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with aromatic aldehydes and thio derivatives under reflux conditions in ethanol, yielding the desired product with a significant yield . The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the inhibition of key metabolic processes in microorganisms or cancer cells, leading to their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their enzyme inhibitory properties, these compounds are structurally related but have distinct pharmacological profiles.
Uniqueness
6H-Pyrimido[1,2-a]-1,3,5-triazin-6-one, 1-(2,4-dimethylphenyl)-1,2,3,4-tetrahydro-7,8-dimethyl-3-[2-(4-morpholinyl)ethyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1158604-61-5 |
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Molecular Formula |
C22H31N5O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H31N5O2/c1-16-5-6-20(17(2)13-16)26-14-25(8-7-24-9-11-29-12-10-24)15-27-21(28)18(3)19(4)23-22(26)27/h5-6,13H,7-12,14-15H2,1-4H3 |
InChI Key |
RXMFPZAWKDGPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCN4CCOCC4)C |
Origin of Product |
United States |
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